

Fluconazole-d4 solubility in different organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluconazole-d4

Cat. No.: B020988

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Fluconazole-d4** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Fluconazole-d4** in various organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow visualization to aid in experimental design.

Core Concept: Solubility of Deuterated Compounds

In the context of pharmaceutical research and development, understanding the solubility of a drug candidate is fundamental. For isotopically labeled compounds like **Fluconazole-d4**, the solubility characteristics are generally considered to be very similar to their non-deuterated counterparts. The substitution of hydrogen with deuterium does not significantly alter the polarity or the intermolecular forces that govern solubility in organic solvents. Therefore, the solubility data for Fluconazole can be a reliable guide for **Fluconazole-d4**.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Fluconazole and **Fluconazole-d4** in various organic solvents. This data is crucial for preparing stock solutions and for various *in vitro* and *in vivo* experimental setups.

Compound	Solvent	Solubility
Fluconazole-d4	Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL [1]
Fluconazole	Dimethyl Sulfoxide (DMSO)	Approximately 33 mg/mL [2] [3] , 61 mg/mL [4] , and up to 100 mM [5]
Fluconazole	Ethanol	Approximately 20 mg/mL [2] [3] and 61 mg/mL [4] [5]
Fluconazole	Dimethylformamide (DMF)	Approximately 16 mg/mL [2] [3]
Fluconazole	Methanol	165 mg/mL [6]
Fluconazole	Chloroform	68.5 mg/mL [6]
Fluconazole	Acetone	64.8 mg/mL [6]
Fluconazole	Ethyl Acetate	Soluble [5]

Note: The solubility of a compound can be influenced by factors such as temperature, the purity of the solute and solvent, and the method of determination.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[\[7\]](#)[\[8\]](#)

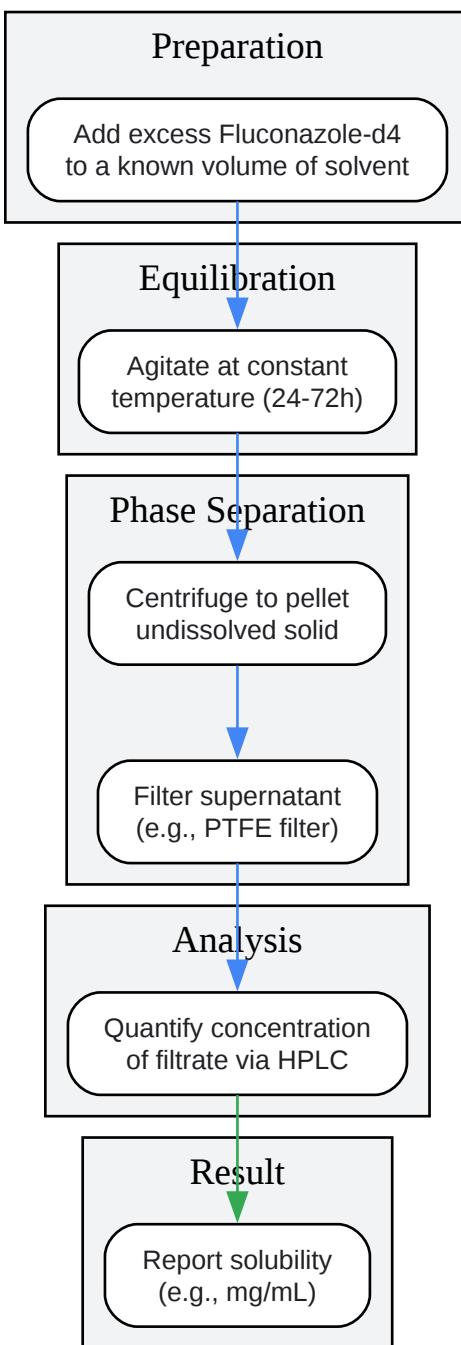
Objective: To determine the saturation concentration of **Fluconazole-d4** in a specific organic solvent at a controlled temperature.

Materials:

- **Fluconazole-d4** (solid form)
- Organic solvent of choice (e.g., DMSO, Ethanol)
- Sealed glass vials or flasks

- Temperature-controlled agitator (e.g., orbital shaker, magnetic stirrer)
- Centrifuge
- Syringe filters (chemically inert, e.g., PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
- Volumetric flasks and pipettes

Procedure:


- Preparation of a Saturated Solution:
 - Add an excess amount of solid **Fluconazole-d4** to a known volume of the selected organic solvent in a sealed container.[\[7\]](#) The presence of undissolved solid is necessary to ensure that equilibrium is reached.[\[9\]](#)
- Equilibration:
 - Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[\[7\]](#)
- Phase Separation:
 - Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[\[7\]](#)
- Quantification of Solute:
 - The concentration of **Fluconazole-d4** in the clear, saturated filtrate is then determined using a validated analytical method, such as HPLC.[\[7\]](#)
 - A calibration curve generated from standard solutions of **Fluconazole-d4** of known concentrations is used for accurate quantification.[\[7\]](#)

- Data Reporting:
 - The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[\[7\]](#)

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the equilibrium solubility of **Fluconazole-d4**.

[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask solubility determination method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Fluconazole - LKT Labs [lktlabs.com]
- 6. abap.co.in [abap.co.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [Fluconazole-d4 solubility in different organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b020988#fluconazole-d4-solubility-in-different-organic-solvents\]](https://www.benchchem.com/product/b020988#fluconazole-d4-solubility-in-different-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com